Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1620451-40-2 . It has a molecular weight of 378.43 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl 3- (1- ( ( (benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate" . The InChI code of the compound is "1S/C19H26N2O6/c1-19 (2,3)27-18 (24)21-10-14 (11-21)15 (16 (22)25-4)20-17 (23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3, (H,20,23)" .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Protected 3-Haloazetidines
This compound has been used in the gram-scale synthesis of protected 3-haloazetidines, which are important intermediates in medicinal chemistry. The synthesis process involves a one-pot strain-release reaction and leads to the creation of high-value azetidine-3-carboxylic acid derivatives, including the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Y. Ji, L. Wojtas, J. Lopchuk, 2018).
Diastereoselective α-Alkylation
The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, using diastereomerically pure borane complexes, has demonstrated the production of optically active α-substituted azetidine-2-carboxylic acid esters. This process is significant for creating compounds starting from commercially available chiral compounds (E. Tayama, R. Nishio, Y. Kobayashi, 2018).
Synthesis of Amino Acid-Azetidine Chimeras
Researchers have synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position. These compounds serve as tools for studying the influence of conformation on peptide activity (Z. Sajjadi, W. Lubell, 2008).
Enantioselective Synthesis in Drug Development
The compound is used in the enantioselective synthesis of specific intermediates essential for the development of potent CCR2 antagonists, a class of drugs used in various therapeutic applications (C. Campbell, C. Hassler, S. Ko, M. Voss, M. Guaciaro, P. Carter, R. Cherney, 2009).
Synthesis of Bifunctional Intermediates
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates its utility in creating novel compounds that access chemical spaces complementary to piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, D. L. Brown, A. Thorarensen, 2009).
Nucleophilic Substitutions and Radical Reactions
The use of tert-butyl phenylazocarboxylates, including tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate, in nucleophilic substitutions and radical reactions has been explored for modifying the benzene ring in organic synthesis (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 , which indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-13(10-18)17-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHXBSZKBBGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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